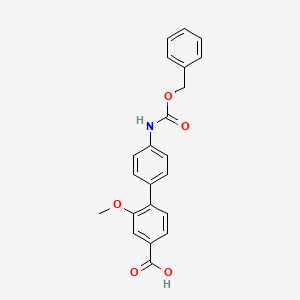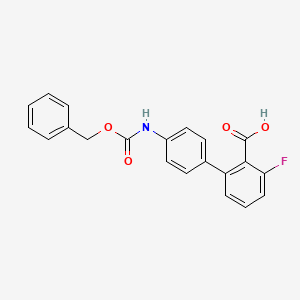
6-Amino-3-(2-methylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2-methylphenyl)picolinic acid, also known as 6-AMPP, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 221.29 g/mol and a melting point of 179-181 °C. 6-AMPP is a derivative of picolinic acid and is structurally related to a variety of other compounds, including pyridine, imidazole, and benzimidazole. It is used in a variety of scientific research applications, including biochemical and physiological research, drug development, and lab experiments.
Scientific Research Applications
6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological research, drug development, and lab experiments. In biochemical and physiological research, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used to study the structure and function of proteins, enzymes, and other biological molecules. In drug development, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used to study the effects of drugs on the body, as well as to design and test new drugs. In lab experiments, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been used to study the structure and function of various molecules, as well as to study the effects of various chemicals on living cells.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is not fully understood. It is believed to interact with a variety of proteins, enzymes, and other molecules in the body. It is also believed to interact with the cell membrane, which may be responsible for its effects on cell physiology.
Biochemical and Physiological Effects
6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins, enzymes, and other molecules in the body, which may be responsible for its effects on cell physiology. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% has been shown to have anti-cancer properties, as well as to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
6-Amino-3-(2-methylphenyl)picolinic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and has a long shelf life. In addition, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is soluble in water, making it easy to use in a variety of experiments. However, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is toxic and should be handled with caution. It is also not recommended for use in experiments involving humans or animals.
Future Directions
There are a variety of potential future directions for the use of 6-Amino-3-(2-methylphenyl)picolinic acid, 95%. It could be used in further biochemical and physiological research, as well as in drug development. It could also be used to study the effects of various chemicals on living cells. In addition, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins, enzymes, and other molecules in the body. Finally, 6-Amino-3-(2-methylphenyl)picolinic acid, 95% could be used to develop new drugs or to improve existing drugs.
Synthesis Methods
6-Amino-3-(2-methylphenyl)picolinic acid, 95% is synthesized through an acid-catalyzed condensation reaction of 2-methylphenol and picolinic acid. This reaction is usually carried out in an inert atmosphere and at a temperature of 25-30 °C. The reaction is typically conducted in an aqueous solution of an acid, such as hydrochloric acid, and the resulting product is isolated by filtration.
properties
IUPAC Name |
6-amino-3-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYMWDDKZNNSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














